

Technical Whitepaper: An In-depth Analysis of Molindone (C16H24N2O2)

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Compound of Interest

Compound Name:	(3R)-(+)-1-Benzyl-3-(tert-butoxycarbonylamino)pyrrolidine
Cat. No.:	B151552

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Audience: Researchers, scientists, and drug development professionals.

Introduction

The chemical compound with the molecular formula C16H24N2O2 is most prominently identified as Molindone, an antipsychotic medication.^[1] First approved by the FDA in 1974, Molindone has been utilized in the treatment of schizophrenia.^[2] It belongs to the dihydroindolone class of antipsychotics, distinguishing it structurally from other major tranquilizers like phenothiazines and butyrophenones.^{[2][3]} This guide provides a comprehensive overview of Molindone's physicochemical properties, mechanism of action, and relevant experimental protocols.

Physicochemical and Pharmacokinetic Properties

Molindone is characterized by the following quantitative parameters, which are crucial for its application in research and drug development.

Property	Value
Molecular Formula	C16H24N2O2
Molar Mass	276.38 g/mol
IUPAC Name	3-Ethyl-2-methyl-5-(morpholin-4-ylmethyl)-1,5,6,7-tetrahydro-4H-indol-4-one
CAS Number	7416-34-4
Elimination Half-Life	Approximately 2 hours
Duration of Action	24 to 36 hours
Time to Peak Serum	~1.5 hours
Protein Binding	76%
Metabolism	Hepatic
Excretion	Primarily urine and feces (<3% as unmetabolized drug)

Data sourced from multiple references.[\[1\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

Mechanism of Action and Signaling Pathway

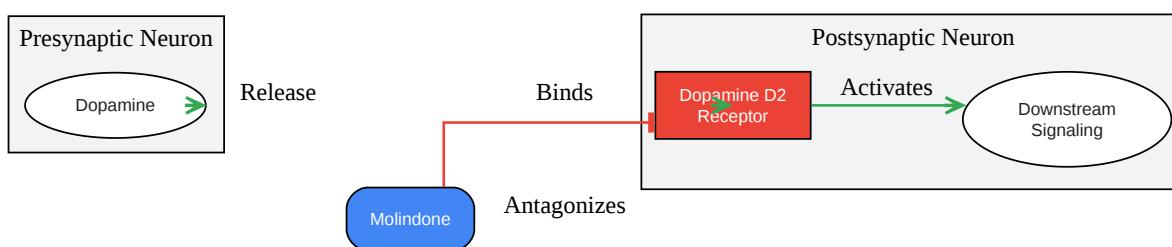
Molindone's primary therapeutic effect is attributed to its antagonism of dopamine D2 receptors in the brain's mesolimbic pathway.[\[7\]](#)[\[8\]](#) This blockade helps to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions, which are associated with dopaminergic hyperactivity.[\[2\]](#)[\[7\]](#)

In addition to its primary target, Molindone exhibits a broader receptor binding profile:

- Dopamine Receptors: It has a much lower affinity for D1 receptors compared to D2 receptors.[\[1\]](#)
- Serotonin Receptors: It demonstrates some antagonistic activity at 5-HT2B receptors.[\[4\]](#)

- Adrenergic Receptors: Molindone has an intermediate affinity for the α_2 -adrenergic receptor but negligible affinity for the α_1 -adrenergic receptor.[1][5]
- Other Receptors: It shows little to no affinity for muscarinic acetylcholine and histamine H1 receptors, which may account for a lower incidence of certain side effects like sedation and weight gain compared to other antipsychotics.[1][5]

The following diagram illustrates the primary signaling pathway affected by Molindone.



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Molindone's primary mechanism of action: D2 receptor antagonism.

Experimental Protocols

Synthesis of Molindone via Mannich Reaction

A common method for the synthesis of Molindone is the Mannich reaction. This involves the aminoalkylation of an acidic proton located on a carbon atom, using formaldehyde and a secondary amine, in this case, morpholine.

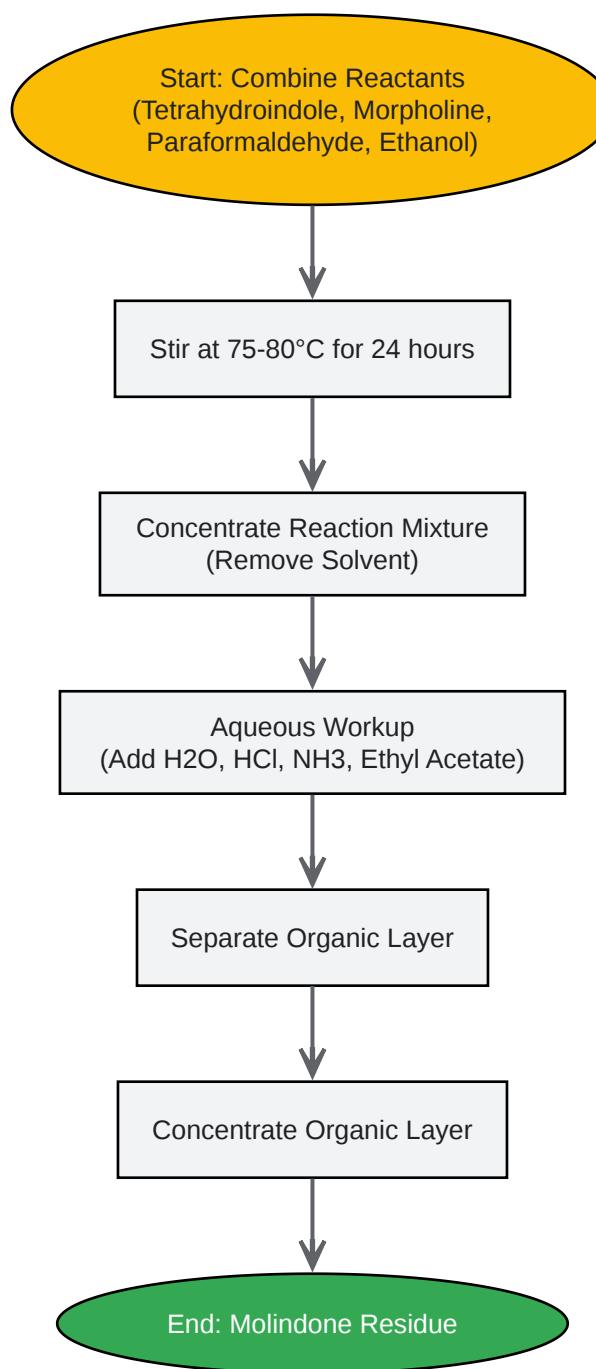
Reactants:

- 2-methyl-3-ethyl-4-oxo-4,5,6,7-tetrahydroindole
- Morpholine
- Paraformaldehyde
- Ethanol (as solvent)

Procedure:

- A mixture of 2-methyl-3-ethyl-4-oxo-4,5,6,7-tetrahydroindole (5 g), morpholine (4.42 g), paraformaldehyde (1.52 g), and ethanol (70 ml) is prepared in a suitable reaction vessel.[9]
- The reaction mixture is stirred for approximately 24 hours at a temperature of 75-80°C.[9]
- Following the reaction period, the mixture is concentrated to remove the solvent.[9]
- Water (50 ml) is added to the resulting residue.[9]
- The mixture is then treated with concentrated hydrochloric acid, followed by aqueous ammonia in the presence of ethyl acetate to facilitate extraction.[9]
- The organic layer is separated and concentrated to yield Molindone as a residue.[9]
- For conversion to the hydrochloride salt, isopropanol hydrochloride can be added to the residue, followed by stirring for 30 minutes at 25-30°C.[9]

The following diagram outlines the workflow for this synthesis protocol.



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